molecular formula C16H11F3N2O2S2 B2529716 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate CAS No. 1396856-05-5

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate

Cat. No.: B2529716
CAS No.: 1396856-05-5
M. Wt: 384.39
InChI Key: NKFATHXWQUIWEQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, an azetidinyl group, and a thiophene-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, often under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Azetidin-3-yl Group Formation: The azetidin-3-yl group can be synthesized through the cyclization of a suitable β-lactam precursor.

    Coupling with Thiophene-3-carboxylate: The final step involves coupling the azetidin-3-yl intermediate with thiophene-3-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the benzo[d]thiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)azetidin-3-yl thiophene-3-carboxylate
  • 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl furan-3-carboxylate
  • 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrrole-3-carboxylate

Uniqueness

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is unique due to the combination of its trifluoromethyl, benzo[d]thiazole, azetidinyl, and thiophene moieties. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S2/c17-16(18,19)11-2-1-3-12-13(11)20-15(25-12)21-6-10(7-21)23-14(22)9-4-5-24-8-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFATHXWQUIWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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